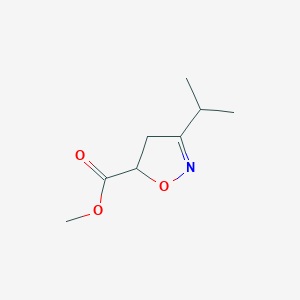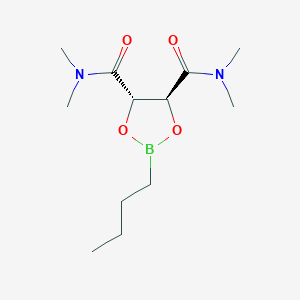![molecular formula C6H8N4O B064935 1,3-Dimethyl-2,4-dihydroimidazo[4,5-c]pyrazol-5-one CAS No. 191230-88-3](/img/structure/B64935.png)
1,3-Dimethyl-2,4-dihydroimidazo[4,5-c]pyrazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-2,4-dihydroimidazo[4,5-c]pyrazol-5-one, commonly known as DPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPI is a heterocyclic compound that has a unique structure and properties that make it useful for research purposes.
Wirkmechanismus
DPI works by inhibiting the activity of PKC, an enzyme that is involved in cell signaling and regulation. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters, and plays a critical role in the growth and proliferation of cells. By inhibiting the activity of PKC, DPI can slow down or stop the growth of cancer cells and induce apoptosis. Additionally, DPI has been shown to inhibit the activity of beta-amyloid, a protein that is involved in the development of Alzheimer's disease.
Biochemische Und Physiologische Effekte
DPI has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of PKC, which can lead to the inhibition of cell growth and proliferation. DPI has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells. Additionally, DPI has been shown to inhibit the activity of beta-amyloid, which can slow down or stop the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DPI is that it is a potent inhibitor of PKC, which makes it useful for studying the role of PKC in various cellular processes. Additionally, DPI has been shown to have anticancer and anti-Alzheimer's disease properties, which makes it useful for studying the potential use of DPI in the treatment of these diseases. However, one of the limitations of DPI is that it can be toxic to cells at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on DPI. One potential direction is to study the use of DPI in combination with other anticancer drugs to enhance their effectiveness. Another potential direction is to study the use of DPI in the treatment of other diseases, such as Parkinson's disease or Huntington's disease. Additionally, further research is needed to better understand the mechanism of action of DPI and its potential side effects.
Synthesemethoden
The synthesis of DPI involves the reaction of 2-amino-4,5-dimethylimidazole with ethyl acetoacetate in the presence of acetic anhydride as a catalyst. The resulting product is then treated with hydrazine hydrate and acetic acid to obtain DPI. The purity of DPI can be increased by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
DPI has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the growth and proliferation of cancer cells. DPI has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DPI has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of beta-amyloid, a protein that is involved in the development of the disease.
Eigenschaften
CAS-Nummer |
191230-88-3 |
|---|---|
Produktname |
1,3-Dimethyl-2,4-dihydroimidazo[4,5-c]pyrazol-5-one |
Molekularformel |
C6H8N4O |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
1,3-dimethyl-4,6-dihydroimidazo[4,5-c]pyrazol-5-one |
InChI |
InChI=1S/C6H8N4O/c1-3-4-5(10(2)9-3)8-6(11)7-4/h1-2H3,(H2,7,8,11) |
InChI-Schlüssel |
MFKFGTYJKFKBBK-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C2C(=NC(=O)N2)N(N1)C |
SMILES |
CC1=NN(C2=C1NC(=O)N2)C |
Kanonische SMILES |
CC1=C2C(=NC(=O)N2)N(N1)C |
Synonyme |
Imidazo[4,5-c]pyrazol-5(1H)-one, 4,6-dihydro-1,3-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Isopropylfuro[2,3-b]pyridine](/img/structure/B64855.png)




![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)

![[[(2R,3S,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B64884.png)



